(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzochromenes, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions
Formation of Benzo[f]chromene Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a Friedel-Crafts alkylation reaction can be used to form the chromene ring.
Introduction of Imino Group: The imino group can be introduced via a condensation reaction between an amine and an aldehyde or ketone.
Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where a carboxylic acid reacts with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the imino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially if electron-withdrawing groups are present, making the ring more susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which (3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and DNA. The imino and carboxamide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide
- (3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxylic acid
- (3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxylate
Uniqueness
Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable interactions with various molecular targets makes it a valuable compound for research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
3-(4-carbamoylphenyl)iminobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c22-19(25)13-5-8-14(9-6-13)24-21-17(20(23)26)11-16-15-4-2-1-3-12(15)7-10-18(16)27-21/h1-11H,(H2,22,25)(H2,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUEDHYWAYZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)C(=O)N)O3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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